2-acetamido-4-(methylsulfanyl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]butanamide
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Overview
Description
2-acetamido-4-(methylsulfanyl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]butanamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. The compound’s structure suggests it could interact with biological molecules, making it a potential candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-4-(methylsulfanyl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]butanamide likely involves multiple steps, including the formation of the acetamido group, the introduction of the methylthio group, and the attachment of the pyridin-2-yloxy group to the cyclohexyl ring. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the acetamido group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the pyridin-2-yloxy group.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
2-acetamido-4-(methylsulfanyl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]butanamide may have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use in drug development, particularly for targeting specific biological pathways.
Industry: Applications in the synthesis of specialty chemicals or as a precursor for other compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-4-(methylthio)butanoic acid: A simpler analog that lacks the cyclohexyl and pyridin-2-yloxy groups.
N-acetylcysteine: Contains an acetamido group and a thiol group, but with a different overall structure.
Cyclohexylamine derivatives: Compounds with similar cyclohexyl structures but different functional groups.
Uniqueness
2-acetamido-4-(methylsulfanyl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]butanamide is unique due to its combination of functional groups and structural complexity. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-(4-pyridin-2-yloxycyclohexyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-13(22)20-16(10-12-25-2)18(23)21-14-6-8-15(9-7-14)24-17-5-3-4-11-19-17/h3-5,11,14-16H,6-10,12H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBPHHVBLYNBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC1CCC(CC1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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